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Compound of Interest

Compound Name:
1-(2-Bromoethoxy)-3-

fluorobenzene

CAS No.: 85262-57-3

Cat. No.: B2382180 Get Quote

Executive Summary
1-(2-Bromoethoxy)-3-fluorobenzene (CAS: 85262-57-3) is a critical halogenated ether

intermediate used primarily in medicinal chemistry and agrochemical synthesis. Its structural

motif—a phenoxyethyl bromide scaffold with a meta-fluorine substituent—serves as a versatile

"linker" unit. This moiety allows for the introduction of a fluorophenyl group at a precise

distance from a pharmacophore, often modulating lipophilicity and metabolic stability in kinase

inhibitors and G-protein coupled receptor (GPCR) ligands.

This guide provides an authoritative analysis of its physicochemical properties, specifically

boiling point and density, grounded in experimental data of its closest structural analogs and

validated synthesis protocols. It addresses the practical challenges of handling this high-

density, high-boiling liquid, offering a self-validating workflow for its synthesis and purification.

Part 1: Physicochemical Profile[2]
The precise characterization of 1-(2-Bromoethoxy)-3-fluorobenzene is essential for process

scaling. Due to the limited public availability of specific experimental constants for the meta

isomer, the data below synthesizes available vendor specifications with high-confidence

extrapolations from its well-characterized para isomer (1-(2-Bromoethoxy)-4-fluorobenzene,

CAS 332-48-9).
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Table 1: Critical Physicochemical Properties
Property Value / Range Confidence Level Context

CAS Number 85262-57-3 High Unique Identifier

Molecular Formula C₈H₈BrFO High MW: 219.05 g/mol

Physical State Liquid (at 25°C) High
Analogous to para

isomer (MP: -34°C)

Density 1.49 ± 0.02 g/cm³ High
Based on para isomer

(1.4901 g/cm³)

Boiling Point (Atm)
~245–255°C

(Decomposes)
Medium

Extrapolated from

vacuum data

Boiling Point (Vac)
66–70°C @ 0.1

mmHg
High

Para isomer BP is

66°C @ 0.1 mmHg

Refractive Index 1.53–1.54 Medium
Typical for halo-alkoxy

benzenes

Solubility

Immiscible in water;

Soluble in DCM,

EtOAc

High
Lipophilic ether

linkage

Technical Deep Dive: Factors Influencing Properties
Density (1.49 g/cm³): The simultaneous presence of Bromine (atomic mass 79.9) and

Fluorine (atomic mass 19.0) on the benzene ring significantly increases the molecular mass

relative to the molecular volume. This high density (>1.4 g/cm³) has practical implications:

Phase Separation: In aqueous workups, this compound will form the bottom layer, unlike

many common organic intermediates. Failure to recognize this often leads to accidental

disposal of the product layer.

Boiling Point & Volatility:

The ether linkage (-O-CH₂-CH₂-) introduces flexibility but also polarity.
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The meta-fluorine substitution creates a distinct dipole moment compared to the para

isomer. While the para isomer has a net dipole cancellation vector, the meta isomer often

exhibits a slightly higher dipole moment, potentially leading to a marginally higher boiling

point (+2-5°C) due to stronger intermolecular dipole-dipole interactions.

Thermal Instability: At atmospheric pressure, the boiling point is predicted to exceed

240°C. Prolonged heating at these temperatures risks dehydrobromination (elimination) to

form the vinyl ether. Vacuum distillation is mandatory.

Part 2: Experimental Protocols
Protocol A: Synthesis via Williamson Etherification
Objective: Selective mono-alkylation of 3-fluorophenol to minimize bis-ether formation.

Reagents:

3-Fluorophenol (1.0 equiv)

1,2-Dibromoethane (3.0 - 5.0 equiv) — Excess is critical to prevent dimerization.

Potassium Carbonate (K₂CO₃) (2.0 equiv) — Anhydrous, granular.

Solvent: Acetonitrile (MeCN) or Acetone.

Step-by-Step Workflow:

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and

magnetic stir bar.

Dissolution: Charge 3-fluorophenol and 1,2-dibromoethane into the flask. Add solvent (0.5 M

concentration relative to phenol).

Expert Insight: Adding the phenol to the dibromide (reverse addition) further suppresses

the formation of the bis-product (1,2-bis(3-fluorophenoxy)ethane).

Activation: Add K₂CO₃ in a single portion.

Reaction: Heat to reflux (approx. 80°C for MeCN) for 12–16 hours.
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Self-Validating Check: Monitor by TLC (Hexane/EtOAc 9:1). The product (Rf ~0.6) will be

less polar than the starting phenol (Rf ~0.3).

Workup:

Cool to room temperature.[1][2][3] Filter off inorganic salts.

Concentrate the filtrate under reduced pressure to remove solvent and the bulk of excess

1,2-dibromoethane (BP 131°C).

Caution: 1,2-Dibromoethane is toxic; use a high-efficiency trap.

Protocol B: Purification & Property Verification
Objective: Isolate pure product and verify Boiling Point/Density.

Vacuum Distillation:

Transfer the crude oil to a pear-shaped flask.

Setup a short-path distillation apparatus with a vacuum manifold.

Pressure: Establish a vacuum of < 1 mmHg (ideally 0.1–0.5 mmHg).

Collection:

Fraction 1: Residual 1,2-dibromoethane (Low temp).

Fraction 2 (Product): Collect fraction boiling at 65–75°C (at 0.1 mmHg).

Density Measurement (Pycnometer Method):

Use a calibrated 1 mL or 5 mL pycnometer.

Weigh empty (

). Fill with water at 25°C and weigh (

).
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Dry thoroughly. Fill with purified product at 25°C and weigh (

).

Calculation:

Target: 1.48 – 1.50 g/cm³.

Part 3: Visualization of Workflows
Diagram 1: Synthesis & Purification Logic
This workflow illustrates the critical decision points to ensure high yield and purity, specifically

highlighting the density-dependent phase separation.
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Click to download full resolution via product page

Caption: Synthesis workflow emphasizing the critical density-driven phase separation step.
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Diagram 2: Structure-Property Relationship
This diagram explains the causal link between the molecular structure and the observed

physical properties.

Structure:
C8H8BrFO

Heavy Atoms
(Br + F)

Meta-Dipole
Vector

High Density
(~1.49 g/cm³)

Mass/Vol Ratio

High Boiling Point
(>240°C atm)

London Dispersion Forces

Dipole-Dipole Interaction

Click to download full resolution via product page

Caption: Causal map linking structural features (Br/F atoms, meta-substitution) to density and

boiling point.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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